REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3]CCCC.C1(C)C=CC=CC=1.C1C=C2C=C[C:23]([OH:36])=[C:24]([C:25]3C4C(=CC=CC=4)C=C[C:26]=3[OH:35])C2=CC=1.[OH2:37]>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[CH3:1][C:2]1([CH3:3])[O:36][CH2:23][CH:24]2[CH:25]([O:37]2)[CH2:26][O:35]1 |f:0.1,4.5.6.7.8|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
Heptane toluene
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCC.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
|
Name
|
|
Quantity
|
1.95 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under a nitrogen atmosphere
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 85 mL |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC2OC2CO1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |